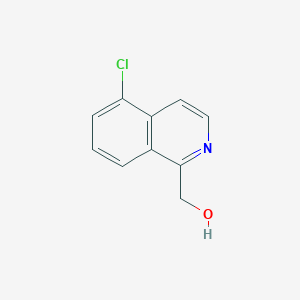
(5-Chloroisoquinolin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloroisoquinolin-1-yl)methanol: is a chemical compound with the molecular formula C10H8ClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom at the 5th position and a methanol group at the 1st position of the isoquinoline ring structure gives this compound its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of (5-Chloroisoquinolin-1-yl)methanol may involve large-scale chlorination and methanol addition processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (5-Chloroisoquinolin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the methanol group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.
Major Products:
- Oxidation of the methanol group can yield (5-Chloroisoquinolin-1-yl)aldehyde or (5-Chloroisoquinolin-1-yl)carboxylic acid.
- Reduction can produce (5-Chloroisoquinolin-1-yl)methyl or (5-Chloroisoquinolin-1-yl)amine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: (5-Chloroisoquinolin-1-yl)methanol is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of isoquinoline derivatives on cellular processes. It can be used in assays to investigate enzyme inhibition and receptor binding.
Medicine: Its derivatives may exhibit antimicrobial, antimalarial, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-Chloroisoquinolin-1-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and methanol group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains.
Comparison with Similar Compounds
(3-Chloroisoquinolin-6-yl)methanol: Similar structure but with the chlorine atom at the 3rd position and methanol group at the 6th position.
(1-Chloroisoquinolin-5-yl)methanol: Chlorine atom at the 1st position and methanol group at the 5th position.
Uniqueness: (5-Chloroisoquinolin-1-yl)methanol is unique due to the specific positioning of the chlorine atom and methanol group, which influences its chemical reactivity and biological activity. The compound’s distinct structure allows for targeted interactions in chemical and biological systems, making it valuable for various applications.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
(5-chloroisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-2-8-7(9)4-5-12-10(8)6-13/h1-5,13H,6H2 |
InChI Key |
IYQUEHVYKXTKKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2CO)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















